Butyl 2,2,3,3-tetracyanocyclopropanecarboxylate
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Overview
Description
Butyl 2,2,3,3-tetracyanocyclopropanecarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure with four cyano groups and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,3,3-tetracyanocyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor with the introduction of cyano groups. One common method is the reaction of a butyl ester with a tetracyanocyclopropane derivative under controlled conditions. The reaction often requires the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2,3,3-tetracyanocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Butyl 2,2,3,3-tetracyanocyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Butyl 2,2,3,3-tetracyanocyclopropanecarboxylate involves its interaction with molecular targets through its cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s cyclopropane ring structure also contributes to its reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
Butyl 2,2,3,3-tetracyanocyclopropanecarboxylate is unique due to its four cyano groups and cyclopropane ring structure, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a higher degree of functionalization and potential for diverse chemical transformations.
Properties
Molecular Formula |
C12H10N4O2 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
butyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H10N4O2/c1-2-3-4-18-10(17)9-11(5-13,6-14)12(9,7-15)8-16/h9H,2-4H2,1H3 |
InChI Key |
LSSUGFBWWCZCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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